molecular formula C7H13ClO4S B2388451 2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride CAS No. 1340176-63-7

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride

Cat. No.: B2388451
CAS No.: 1340176-63-7
M. Wt: 228.69
InChI Key: OOJKCHZCZAFLIG-UHFFFAOYSA-N
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Description

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride typically involves the reaction of 2-(Oxolan-2-ylmethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Oxolan-2-ylmethoxy)ethanol+Chlorosulfonic acid2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride+Hydrochloric acid\text{2-(Oxolan-2-ylmethoxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-(Oxolan-2-ylmethoxy)ethanol+Chlorosulfonic acid→2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide-based drugs and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-2-ylmethoxy)ethanol: A precursor in the synthesis of 2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride.

    2-(Ethanesulfonyl)naphthalene: Another sulfonyl chloride derivative with different structural features and reactivity.

    2-[2-(Oxolan-2-ylmethoxy)ethoxy]ethanesulfonyl chloride: A structurally related compound with an additional ethoxy group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the preparation of various organic compounds.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c8-13(9,10)5-4-11-6-7-2-1-3-12-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJKCHZCZAFLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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